[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride
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Overview
Description
“[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride” is a chemical compound with the CAS Number: 1955556-85-0 . It has a molecular weight of 231.69 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H14FNO.ClH/c12-10-3-1-2-9 (6-10)11 (8-14)4-5-13-7-11;/h1-3,6,13-14H,4-5,7-8H2;1H
. This indicates that the compound has a pyrrolidine ring with a fluorophenyl group attached to it. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not available in the search results.Scientific Research Applications
Crystallography and Molecular Interactions
- A study on the triprolidinium cation of a related compound demonstrates the importance of protonation at specific nitrogen atoms in pyrrolidine and pyridine groups. This work provides insights into the crystal structure and the interactions within the crystal, such as hydrogen bonding and π–π interactions, which are crucial for understanding the molecular assembly and properties of similar compounds (Dayananda et al., 2012).
Theoretical and Computational Chemistry
- Theoretical studies, such as the one conducted by Trivedi (2017), utilize density functional theory (DFT) to investigate the electronic structure and active sites of molecules like (RS)-(4-fluorophenyl) (pyridine-2yl) methanol. These studies are fundamental for understanding the reactivity and potential applications of these molecules in various chemical reactions (Trivedi, 2017).
Synthetic Chemistry and Material Science
- Research on the synthesis and crystal structure of boric acid ester intermediates, which share structural features with [3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride, contributes to the development of new materials and compounds with potential applications in organic electronics and pharmacology. Such work involves comprehensive characterizations, including FTIR, NMR, mass spectrometry, and single-crystal X-ray diffraction, to confirm molecular structures and investigate their properties (Huang et al., 2021).
Analytical Chemistry and Sensor Development
- The design and synthesis of novel fluorescent sensors, like the one developed by Yang et al. (2013), which involve heteroatom-containing organic fluorophores, demonstrate the application of similar molecular structures in detecting environmental changes. These sensors can be used for pH measurement and detecting acidic or basic organic vapors, showcasing the versatility of these compounds in analytical applications (Yang et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
[3-(3-fluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-3-1-2-9(6-10)11(8-14)4-5-13-7-11;/h1-3,6,13-14H,4-5,7-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHFOEBTFAYDFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CO)C2=CC(=CC=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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